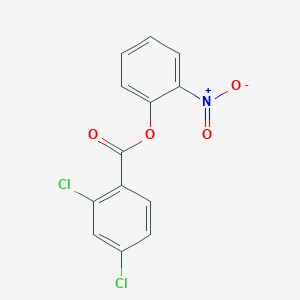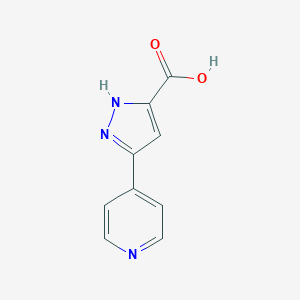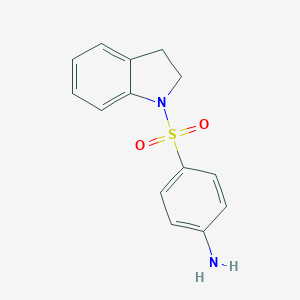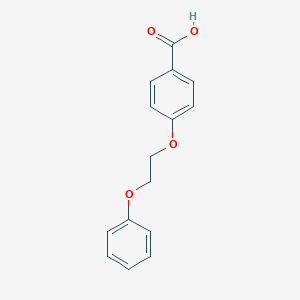
2-Nitrophenyl 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitrophenyl 2,4-dichlorobenzoate (NDPB) is a widely used compound in scientific research due to its unique properties. It is a nitrophenyl ester that is synthesized through a simple reaction between 2-nitrophenol and 2,4-dichlorobenzoic acid. The structure of NDPB makes it an ideal candidate for use in various biochemical and physiological experiments.
Mécanisme D'action
2-Nitrophenyl 2,4-dichlorobenzoate inhibits carboxylesterases by irreversibly binding to the active site of the enzyme. This prevents the enzyme from carrying out its normal function of hydrolyzing ester bonds. As a result, the metabolism of drugs and xenobiotics is inhibited, leading to an increase in their bioavailability and potential toxicity.
Biochemical and Physiological Effects:
2-Nitrophenyl 2,4-dichlorobenzoate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the bioavailability of various drugs by inhibiting their metabolism. It has also been shown to increase the toxicity of certain drugs by preventing their metabolism and elimination from the body. Additionally, 2-Nitrophenyl 2,4-dichlorobenzoate has been shown to have anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Nitrophenyl 2,4-dichlorobenzoate is its potency as a carboxylesterase inhibitor. This makes it a valuable tool for studying the role of carboxylesterases in drug metabolism and toxicity. However, 2-Nitrophenyl 2,4-dichlorobenzoate has some limitations as well. It is highly reactive and can bind irreversibly to proteins, making it difficult to use in certain experiments. Additionally, 2-Nitrophenyl 2,4-dichlorobenzoate has been shown to have some toxicity in vivo, which can limit its use in animal studies.
Orientations Futures
There are several future directions for research on 2-Nitrophenyl 2,4-dichlorobenzoate. One area of interest is the development of more selective carboxylesterase inhibitors that can be used in vivo without causing toxicity. Additionally, 2-Nitrophenyl 2,4-dichlorobenzoate could be used to study the role of carboxylesterases in various diseases, such as cancer and neurodegenerative disorders. Finally, 2-Nitrophenyl 2,4-dichlorobenzoate could be used to investigate the pharmacokinetics and pharmacodynamics of new drugs in development.
In conclusion, 2-Nitrophenyl 2,4-dichlorobenzoate is a valuable tool in scientific research due to its unique properties as a carboxylesterase inhibitor. It has been used to investigate the role of carboxylesterases in drug metabolism and toxicity, as well as the pharmacokinetics and pharmacodynamics of various drugs. While 2-Nitrophenyl 2,4-dichlorobenzoate has some limitations, it remains an important compound for use in biochemical and physiological experiments.
Méthodes De Synthèse
The synthesis of 2-Nitrophenyl 2,4-dichlorobenzoate is a simple one-step reaction that involves the condensation of 2-nitrophenol and 2,4-dichlorobenzoic acid in the presence of a catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol and is typically completed within a few hours. The resulting product is a yellow crystalline powder that is highly soluble in organic solvents.
Applications De Recherche Scientifique
2-Nitrophenyl 2,4-dichlorobenzoate is widely used in scientific research due to its unique properties. It is a potent inhibitor of carboxylesterases, which are enzymes that are involved in the metabolism of various drugs and xenobiotics. 2-Nitrophenyl 2,4-dichlorobenzoate has been used to study the role of carboxylesterases in drug metabolism and toxicity. It has also been used to investigate the pharmacokinetics and pharmacodynamics of various drugs.
Propriétés
Numéro CAS |
7510-12-5 |
|---|---|
Nom du produit |
2-Nitrophenyl 2,4-dichlorobenzoate |
Formule moléculaire |
C13H7Cl2NO4 |
Poids moléculaire |
312.1 g/mol |
Nom IUPAC |
(2-nitrophenyl) 2,4-dichlorobenzoate |
InChI |
InChI=1S/C13H7Cl2NO4/c14-8-5-6-9(10(15)7-8)13(17)20-12-4-2-1-3-11(12)16(18)19/h1-7H |
Clé InChI |
MBXOPIVTHZMABE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Autres numéros CAS |
7510-12-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B185564.png)

![N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide](/img/structure/B185566.png)






